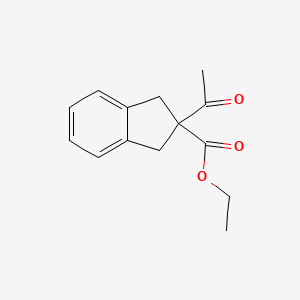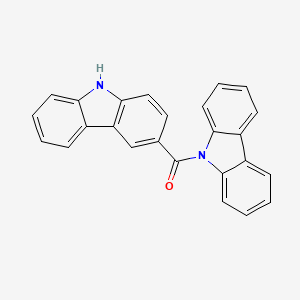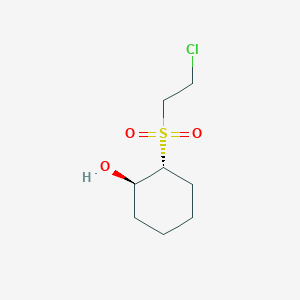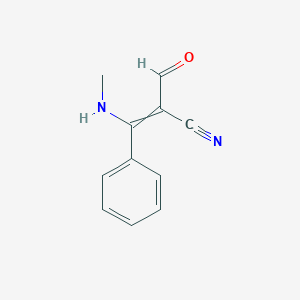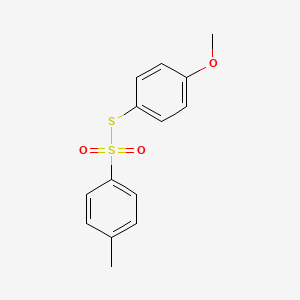
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a butoxymethyl carbanilate moiety, making it a unique structure for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride typically involves multiple steps, starting with the preparation of the hexahydro-1H-azepin-1-yl group. This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions. The ethyl linker is then introduced via alkylation reactions, followed by the attachment of the butoxymethyl carbanilate moiety through esterification or carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the initial preparation of the hexahydro-1H-azepin-1-yl group. Continuous flow reactors can be used for subsequent alkylation and esterification steps to ensure high yield and purity. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like hydroxide ions can replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), other nucleophiles
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated compounds
Substitution: Formation of hydroxylated derivatives
Aplicaciones Científicas De Investigación
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride involves its interaction with specific molecular targets. The hexahydro-1H-azepin-1-yl group can interact with enzyme active sites, while the butoxymethyl carbanilate moiety can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea
- 2-Propenoic acid, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
Uniqueness
2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
80171-83-1 |
|---|---|
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-(azepan-1-ium-1-yl)ethyl N-[2-(butoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-15-24-17-18-10-6-7-11-19(18)21-20(23)25-16-14-22-12-8-4-5-9-13-22;/h6-7,10-11H,2-5,8-9,12-17H2,1H3,(H,21,23);1H |
Clave InChI |
CIGRHTIBLDYHCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


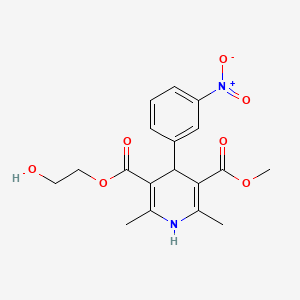

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
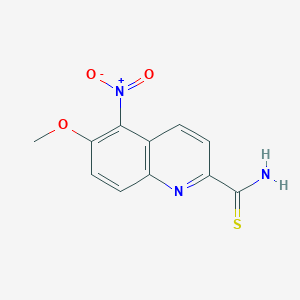
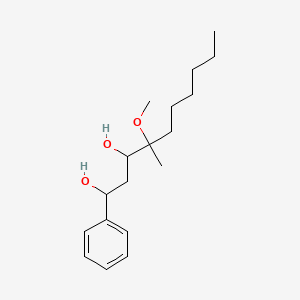
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
